Tert-butyl cyclopropanecarboxylate

Description

BenchChem offers high-quality Tert-butyl cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

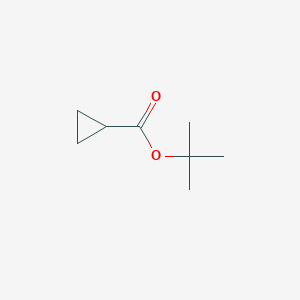

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546453 | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87661-20-9 | |

| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Cyclopropanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9) is a valuable ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. It uniquely combines the structural features of a cyclopropane ring and a tert-butyl ester group. The cyclopropane moiety, a small, strained ring, imparts conformational rigidity and metabolic stability, often acting as a bioisosteric replacement for alkenes or gem-dimethyl groups in drug candidates.[1][2][3] Concurrently, the tert-butyl group provides significant steric hindrance, which can direct reaction pathways and, crucially, enhance the metabolic stability of the ester linkage, making it an effective prodrug motif resistant to premature hydrolysis.[4][5] This guide offers a comprehensive overview of the physical properties, spectroscopic profile, synthesis, and strategic applications of tert-butyl cyclopropanecarboxylate for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The key identifiers and physicochemical characteristics of tert-butyl cyclopropanecarboxylate are summarized below.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 87661-20-9 | [6][7] |

| IUPAC Name | tert-butyl cyclopropanecarboxylate | [6] |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.20 g/mol | [6] |

| SMILES | CC(C)(C)OC(=O)C1CC1 | [6] |

| InChIKey | FTEAAYMAQFBUJJ-UHFFFAOYSA-N | [6] |

Physical Properties

| Property | Value | Notes | Reference(s) |

| Physical Form | Colorless Liquid | --- | [7] |

| Boiling Point | 154-155 °C | At atmospheric pressure. | [7][8] |

| Density | 1.012 ± 0.06 g/cm³ | Predicted value. Experimental data is not readily available. | [7] |

| Solubility | --- | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and poorly soluble in water due to its nonpolar character. | --- |

| Refractive Index | --- | Experimental data for the tert-butyl isomer is not readily available. The related n-butyl isomer has a refractive index of 1.428. | [9] |

Spectroscopic Profile

Understanding the spectroscopic signature of tert-butyl cyclopropanecarboxylate is essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions. A prominent singlet, integrating to 9 protons, is expected around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[10] The protons on the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 0.7-1.6 ppm . The methine proton (CH) adjacent to the carbonyl group will be the most downfield of the ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for each carbon environment. Key expected chemical shifts include the ester carbonyl carbon (C =O) around δ 173-175 ppm , the quaternary carbon of the tert-butyl group (-C (CH₃)₃) near δ 80-81 ppm , and the tert-butyl methyl carbons (-C(C H₃)₃) at approximately δ 28 ppm .[11] The cyclopropyl methine (C H) and methylene (C H₂) carbons are expected in the δ 15-25 ppm range.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this ester is expected to be dominated by fragmentation. The molecular ion peak ([M]⁺) at m/z 142 may be observed but is often weak. The most prominent peak (base peak) is anticipated at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by the alpha cleavage of the ester oxygen-carbon bond.[13] Another significant fragmentation pathway involves the loss of neutral isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 86 .[14]

Synthesis and Purification

Tert-butyl cyclopropanecarboxylate is most efficiently prepared by the esterification of a cyclopropanecarboxylic acid derivative. The following workflow and protocol describe a scalable and high-yield synthesis.

Synthesis Workflow

Caption: Synthesis workflow for tert-butyl cyclopropanecarboxylate.

Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

This protocol is adapted from established literature procedures.[7][15]

Step 1: Reaction Setup

-

Suspend potassium tert-butoxide (1.0 eq.) in anhydrous tert-butyl methyl ether (MTBE, approx. 10 mL per gram of t-BuOK) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the suspension to 0-5 °C using an ice-ethanol bath.

Step 2: Acylation

-

Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled, stirring suspension over 60 minutes.

-

Causality: The slow, dropwise addition at low temperature is crucial to control the highly exothermic reaction between the reactive acid chloride and the strong alkoxide base, preventing side reactions and ensuring safety. MTBE is chosen as the solvent for its low freezing point and good solvating properties for the reagents.

Step 3: Reaction Completion

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The progress can be monitored by techniques like on-line FTIR if available.[7]

Step 4: Aqueous Workup

-

Carefully quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

-

Causality: The bicarbonate solution neutralizes any unreacted cyclopropanecarbonyl chloride and acidic byproducts. This step is performed cautiously as CO₂ gas evolution may occur.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with a further portion of MTBE.

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).

-

Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, facilitating a clean separation.

Step 5: Isolation

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator at 30 °C / 150 mbar) to yield the crude product.[7]

Purification

The crude product is typically of high purity but may contain residual solvent. For applications requiring exacting purity, fractional distillation under reduced pressure is recommended.

-

Procedure: Assemble a fractional distillation apparatus. Place the crude oil in the distillation flask with a few boiling chips. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~88-90 °C at 22 mmHg).[16] The precise boiling point will depend on the vacuum achieved.

Safety, Handling, and Storage

Proper handling and storage are imperative for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Summary

| Pictogram(s) | Hazard Class | Hazard Statement(s) |

| GHS02, GHS07 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor. |

| Skin Irritant (Category 2) | H315: Causes skin irritation. | |

| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | |

| (Data sourced from ECHA C&L Inventory)[6][8] |

Handling and Storage Recommendations

-

Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term stability, storage at 2-8 °C is recommended.[7]

Applications in Medicinal Chemistry and Drug Development

The combination of a cyclopropane ring and a tert-butyl ester makes tert-butyl cyclopropanecarboxylate a strategically valuable building block in the design of novel therapeutics.

Caption: Strategic benefits of the structural motifs in tert-butyl cyclopropanecarboxylate.

The Role of the Cyclopropyl Group

The cyclopropane ring is a "conformationally constrained and lipophilic bioisostere" frequently used in drug design.[3] Its key contributions include:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous linear alkyl chains.[1][17]

-

Improved Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can improve binding affinity to a biological target, leading to increased potency and reduced off-target effects.[1][3]

-

Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and membrane permeability.[3][18]

The Role of the tert-Butyl Ester

The tert-butyl ester is not merely a protecting group; it is a functional moiety with significant implications for pharmacokinetics.

-

Enhanced Metabolic Stability: The steric bulk of the tert-butyl group provides a powerful shield against hydrolysis by common esterase enzymes found in the plasma and gastrointestinal tract.[4][5] This is a critical feature for designing orally available ester prodrugs that need to survive first-pass metabolism.

-

Prodrug Design: This stability allows the ester to act as a prodrug, delivering the parent carboxylic acid to the target tissue or cell type where it can be cleaved by specific enzymes or conditions, thereby improving the therapeutic window of the active compound.[5][19] Recent studies on glutamine antagonist prodrugs for cancer therapy have shown that tert-butyl esters confer excellent stability in both plasma and intestinal homogenates, leading to higher tumor delivery of the active drug.[5][19]

By providing both of these valuable motifs in a single, readily available package, tert-butyl cyclopropanecarboxylate serves as an efficient starting point for the synthesis of complex molecules with desirable drug-like properties.

Conclusion

Tert-butyl cyclopropanecarboxylate is a foundational reagent whose physical and chemical properties make it highly attractive for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined spectroscopic characteristics facilitate its use in the laboratory. For drug development professionals, its constituent parts—the metabolically robust and conformationally rigid cyclopropane ring and the sterically hindered, hydrolysis-resistant tert-butyl ester—offer a powerful combination for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tert-Butyl cyclopropanecarboxylate | C8H14O2 | CID 13676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 87661-20-9 | CAS DataBase [m.chemicalbook.com]

- 8. 87661-20-9 Cas No. | tert-Butyl cyclopropanecarboxylate | Apollo [store.apolloscientific.co.uk]

- 9. butyl cyclopropanecarboxylate [stenutz.eu]

- 10. acdlabs.com [acdlabs.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. pure.uva.nl [pure.uva.nl]

- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. tert-butyl cyclopropanecarboxylate | 87661-20-9 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade | CoLab [colab.ws]

- 18. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

A Comprehensive Spectroscopic Guide to Tert-butyl Cyclopropanecarboxylate for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl cyclopropanecarboxylate, a key building block in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles of spectral interpretation and provides field-proven insights into the experimental methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Tert-butyl Cyclopropanecarboxylate

Tert-butyl cyclopropanecarboxylate is a valuable synthetic intermediate due to the presence of the sterically demanding tert-butyl group and the strained cyclopropyl ring. This unique combination of structural features imparts specific reactivity and conformational rigidity, making it a desirable moiety in the design of novel therapeutic agents and complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as an authoritative reference for the detailed spectroscopic properties of tert-butyl cyclopropanecarboxylate.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of tert-butyl cyclopropanecarboxylate is fundamental to interpreting its spectroscopic data. The molecule consists of a cyclopropane ring directly attached to a carbonyl group, which is, in turn, part of a tert-butyl ester functionality.

Caption: Molecular structure of tert-butyl cyclopropanecarboxylate.

The strained three-membered ring and the bulky tert-butyl group create a distinct electronic and steric environment, which is reflected in the unique chemical shifts in NMR, characteristic vibrational frequencies in IR, and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of tert-butyl cyclopropanecarboxylate is characterized by two main sets of signals corresponding to the protons of the tert-butyl group and the cyclopropyl ring.

Table 1: ¹H NMR Spectroscopic Data for Tert-butyl Cyclopropanecarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~1.30 | Multiplet | 1H | Cyclopropyl CH |

| ~0.85 | Multiplet | 4H | Cyclopropyl CH ₂ |

-

Causality of Chemical Shifts: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a sharp singlet at approximately 1.45 ppm. The upfield chemical shifts of the cyclopropyl protons (~0.85-1.30 ppm) are a hallmark of this strained ring system. The ring current effect of the cyclopropane ring shields these protons, causing them to resonate at a higher field (lower ppm) compared to acyclic alkane protons. The methine proton on the cyclopropane ring, being adjacent to the electron-withdrawing carbonyl group, is expected to be slightly downfield compared to the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl Cyclopropanecarboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~80 | -C (CH₃)₃ (Quaternary) |

| ~28 | -C(C H₃)₃ (Methyl) |

| ~15 | C H (Cyclopropyl methine) |

| ~9 | C H₂ (Cyclopropyl methylene) |

-

Expert Interpretation: The carbonyl carbon of the ester group resonates significantly downfield (~173 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm. Similar to the proton spectrum, the cyclopropyl carbons are shielded and appear at unusually high fields (~9-15 ppm) for aliphatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Tert-butyl Cyclopropanecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

-

Field-Proven Insights: The most prominent and diagnostic peak in the IR spectrum of tert-butyl cyclopropanecarboxylate is the strong absorption band around 1725 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The presence of the strained cyclopropyl ring does not significantly shift this frequency compared to other saturated esters. The strong C-O stretching vibration of the ester linkage is typically observed in the fingerprint region, around 1150 cm⁻¹. The C-H stretching vibrations of the aliphatic protons on the tert-butyl and cyclopropyl groups appear as strong bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of Tert-butyl Cyclopropanecarboxylate

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular ion) |

| 87 | [M - C₄H₉]⁺ or [C₄H₇O₂]⁺ |

| 69 | [C₄H₅O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ (cyclopropyl cation) |

-

Trustworthiness of Fragmentation Analysis: The mass spectrum is expected to show a molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂). A key fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation ([C₄H₉]⁺), which gives rise to a prominent peak at m/z = 57. Another significant fragmentation is the loss of the tert-butyl radical to give a fragment at m/z = 87. Further fragmentation of the cyclopropylcarbonyl moiety can lead to peaks at m/z = 69 (loss of water from the m/z 87 fragment) and m/z = 41 (the cyclopropyl cation).

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of tert-butyl cyclopropanecarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio for all carbons, especially the quaternary carbon.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As tert-butyl cyclopropanecarboxylate is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of tert-butyl cyclopropanecarboxylate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the key spectroscopic data for tert-butyl cyclopropanecarboxylate. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS data, coupled with explanations of the underlying chemical principles and robust experimental protocols, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented data and interpretations serve as a reliable benchmark for the structural verification and quality control of this important synthetic building block.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. tert-Butyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to tert-Butyl Cyclopropanecarboxylate (CAS 87661-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing pharmacokinetic profiles. tert-Butyl cyclopropanecarboxylate (CAS No. 87661-20-9) has emerged as a noteworthy synthetic intermediate, valued for its unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and, most critically, its application as a versatile synthon in complex molecule synthesis and prodrug design. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental endeavors.

Core Chemical and Physical Properties

tert-Butyl cyclopropanecarboxylate is a colorless liquid at room temperature.[1] The molecule incorporates a strained three-membered cyclopropane ring and a sterically demanding tert-butyl ester group. This combination imparts unique reactivity and stability, which will be discussed in subsequent sections.

Table 1: Physicochemical Properties of tert-Butyl Cyclopropanecarboxylate

| Property | Value | Reference(s) |

| CAS Number | 87661-20-9 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | tert-butyl cyclopropanecarboxylate | [2] |

| Boiling Point | 154 °C | [1] |

| Density | 1.012 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless liquid | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic Characterization

For unambiguous identification, the following spectroscopic data are characteristic of tert-butyl cyclopropanecarboxylate. While specific spectra can be obtained from suppliers, typical chemical shifts are provided below for reference.[3][4]

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | CDCl₃ | ~1.45 | s (9H, C(CH₃)₃) |

| ~1.30-1.40 | m (1H, CH-C=O) | ||

| ~0.80-0.90 | m (2H, CH₂) | ||

| ~0.65-0.75 | m (2H, CH₂) | ||

| ¹³C NMR | CDCl₃ | ~173.5 (C=O) | s |

| ~80.5 (O-C(CH₃)₃) | s | ||

| ~28.1 (C(CH₃)₃) | q | ||

| ~15.5 (CH-C=O) | d | ||

| ~8.5 (CH₂) | t |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.

Synthesis Protocol: A Validated Approach

The synthesis of tert-butyl cyclopropanecarboxylate is reliably achieved through the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is scalable and provides a high yield of the desired product.[1]

Experimental Protocol

-

Reaction Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (MTBE) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cooling: Cool the suspension to 0-5 °C using an ice-ethanol bath.

-

Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C. The progress of the reaction can be monitored by in-line FTIR.[1]

-

Reaction Completion: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Work-up:

-

Neutralize the reaction mixture by adding a 5% aqueous sodium bicarbonate solution.

-

Separate the aqueous phase and extract it with MTBE.

-

Combine the organic phases and wash with a half-saturated aqueous sodium chloride solution.

-

-

Isolation: Concentrate the organic phase under reduced pressure (e.g., 30 °C at 150 mbar) to yield tert-butyl cyclopropanecarboxylate as a liquid. A typical yield is around 91%.[1]

Caption: Workflow for the synthesis of tert-butyl cyclopropanecarboxylate.

Reactivity and Applications in Drug Development

The utility of tert-butyl cyclopropanecarboxylate in research and development stems from the distinct characteristics of its two main functional components: the cyclopropane ring and the tert-butyl ester.

The Cyclopropyl Moiety: A Bioisostere with Unique Properties

The cyclopropane ring is often used as a bioisostere for phenyl rings or double bonds, offering a rigid, three-dimensional scaffold. Its high s-character in the C-C bonds gives it electronic properties reminiscent of an alkene, allowing for electronic interactions with adjacent functional groups.[5]

The tert-Butyl Ester: A Bulky Protecting Group and Metabolic Blocker

The tert-butyl group provides significant steric hindrance, which can direct reactions at other sites of a molecule. More importantly, it serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). In drug design, the bulky tert-butyl group can also act as a "metabolic blocker," preventing enzymatic degradation at or near its point of attachment. However, it is important to note that tert-butyl groups themselves can be sites of metabolism, typically through hydroxylation by cytochrome P450 enzymes.[6]

Application in Prodrug Design: Enhanced Hydrolytic Stability

A key application for drug development professionals is the use of the cyclopropanecarboxylate ester as a component of prodrugs. Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to other common esters.[2][5]

This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[5] For instance, in a comparative study, the half-life of a cyclopropane analogue of the antiviral drug valacyclovir was found to be significantly longer (>300 hours) at pH 6 and 40°C compared to valacyclovir itself (69.7 hours).[2][5] This increased stability can be advantageous for oral drug delivery, potentially allowing more of the intact prodrug to be absorbed before hydrolysis in the gastrointestinal tract.

Caption: Conceptual diagram of enhanced hydrolytic stability of cyclopropane esters.

Safety and Handling

tert-Butyl cyclopropanecarboxylate is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard | H226 | Flammable liquid and vapor | [7] |

| H315 | Causes skin irritation | [7] | |

| H319 | Causes serious eye irritation | [7] | |

| H335 | May cause respiratory irritation | [7] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Get medical attention immediately.

Conclusion

tert-Butyl cyclopropanecarboxylate is a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, coupled with the stability it imparts on ester linkages, make it a compound of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The insights provided in this guide are intended to support the innovative application of this compound in the creation of novel and improved therapeutics.

References

-

Bender, D. et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Available from: [Link]

-

PubChem. tert-Butyl cyclopropanecarboxylate | C8H14O2 | CID 13676038. Available from: [Link]

-

The Royal Society of Chemistry. Bu4NI-catalyzed construction of tert-butyl peresters from alcohols. Available from: [Link]

-

PrepChem.com. Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-[Z-2-carboxyethenyl]-cyclopropane-carboxylate. Available from: [Link]

-

Supporting Information. 1 - Supporting Information. Available from: [Link]

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available from: [Link]

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

NIH. Metabolically Stable tert-Butyl Replacement - PMC. Available from: [Link]

- Google Patents. US6441220B1 - Methods for producing cyclopropane carboxylates.

-

NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

NIST WebBook. Cyclopropanecarboxylic acid. Available from: [Link]

-

Googleapis.com. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Available from: [Link]

-

Googleapis.com. (12) United States Patent (10) Patent No.: US 7,790,905 B2. Available from: [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available from: [Link]

Sources

- 1. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 2. tert-Butyl cyclopropanecarboxylate | C8H14O2 | CID 13676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl cyclopropanecarboxylate(87661-20-9) 1H NMR spectrum [chemicalbook.com]

- 4. 87661-20-9|tert-Butyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

The Cyclopropane Ring: A Small Moiety with a Mighty Impact on Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the vast arsenal of chemical motifs available to drug designers, the seemingly simple cyclopropane ring has emerged as a powerful and versatile tool.[1][2][3] Its unique combination of rigidity, electronic properties, and metabolic stability allows it to address multiple challenges encountered during drug discovery and development.[4][5] This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropane ring, offering insights into its strategic application in modern drug design.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The three-membered carbocyclic ring of cyclopropane is characterized by significant ring strain, a consequence of its compressed bond angles of approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons.[6] This inherent strain bestows upon the cyclopropane moiety a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.

Key Physicochemical Features:

-

Coplanarity and Rigidity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid structure that restricts conformational flexibility.[4][7] This rigidity can lock a molecule into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2]

-

Enhanced π-Character: The C-C bonds in cyclopropane possess a higher degree of p-character, often referred to as "bent bonds," which imparts some olefin-like properties.[2][4][7] This electronic feature can influence interactions with biological targets.

-

Shorter and Stronger Bonds: The C-C bonds (1.51 Å) and C-H bonds in cyclopropane are shorter and stronger than those in larger alkanes.[4][7] This contributes to its metabolic stability.

-

Three-Dimensionality: The cyclopropane ring provides inherent three-dimensionality to a molecule, which can improve its interaction with the typically complex and three-dimensional binding sites of biological targets.[8][9]

Strategic Roles of the Cyclopropane Ring in Drug Design

The unique properties of the cyclopropane ring translate into several strategic advantages in the design of new drugs.

Conformational Restriction and Potency Enhancement

The rigidity of the cyclopropane ring is a key asset for medicinal chemists. By incorporating a cyclopropane unit, the conformational freedom of a molecule can be significantly reduced, pre-organizing it for optimal binding to its target.[1][10] This "conformational locking" can lead to a substantial increase in binding potency and selectivity, as it minimizes the entropic penalty associated with the drug binding to its receptor.[4] For instance, 1,2,3-trisubstituted cyclopropanes have been successfully employed as rigid replacements for peptide backbones to enforce an extended β-strand conformation in renin inhibitors.[11]

Metabolic Stability and Pharmacokinetic Improvement

A major hurdle in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The cyclopropane ring is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, that readily degrade more flexible aliphatic chains.[1][2][12] This enhanced metabolic stability can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability, ultimately allowing for less frequent dosing and better patient compliance.[1][4]

The introduction of a cyclopropane ring can also influence other pharmacokinetic parameters. For example, it has been shown to reduce the P-glycoprotein efflux ratio, which can be beneficial for drugs targeting the central nervous system.[4]

Bioisosteric Replacement: A Versatile Mimic

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in lead optimization.[13] The cyclopropane ring serves as a versatile bioisostere for several common functional groups.

-

Alkene and Alkyne Bioisostere: The partial π-character of the cyclopropane C-C bonds allows it to mimic the geometry and electronics of a double or triple bond while offering greater metabolic stability.[12][14]

-

Gem-Dimethyl Group Bioisostere: The tetrahedral arrangement of substituents on a cyclopropane ring can mimic the steric bulk of a gem-dimethyl group. This substitution can improve potency and selectivity, as demonstrated in the development of cannabinoid receptor 1 (CB1) agonists where replacing a gem-dimethyl group with a cyclobutane (a related small ring) led to enhanced selectivity.[12]

-

Phenyl Ring Bioisostere: In certain contexts, the cyclopropane ring can act as a non-classical bioisostere for a phenyl ring, offering a saturated, three-dimensional alternative to a flat aromatic system.[15] This can lead to improved solubility and metabolic stability.[16][17]

Cyclopropane-Containing Scaffolds in Modern Pharmaceuticals

The successful application of the cyclopropane ring is evident in the number of approved drugs that incorporate this moiety.[18][19] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this small ring.

| Drug Name | Therapeutic Area | Role of Cyclopropane Ring |

| Paxlovid (Nirmatrelvir) | COVID-19 | Part of the core structure, contributing to binding affinity with the SARS-CoV-2 3C-like protease.[18] |

| Grazoprevir | Hepatitis C | A key component of the macrocyclic structure, enhancing potency against the HCV NS3/4A protease.[20] |

| Tasimelteon | Insomnia | The cyclopropyl group is crucial for its activity as a melatonin receptor agonist.[20] |

| Tranylcypromine | Depression | The cyclopropylamine moiety is essential for its mechanism as an irreversible inhibitor of monoamine oxidase (MAO).[21] |

| Boceprevir | Hepatitis C | The cyclopropane-fused pyrrolidine unit is a key structural feature for its activity as an HCV-protease inhibitor.[22] |

Synthetic Strategies for Incorporating the Cyclopropane Ring

The increasing importance of the cyclopropane ring in medicinal chemistry has driven the development of numerous synthetic methods for its construction.[2][23]

Common Synthetic Approaches:

-

[2+1] Cycloaddition Reactions: These are among the most common methods and involve the reaction of an alkene with a carbene or carbenoid species.

-

Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid.

-

Corey-Chaykovsky Reaction: Employs sulfur ylides to react with α,β-unsaturated carbonyl compounds.[24]

-

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are used to decompose diazo compounds to generate carbenes for cyclopropanation.[25]

-

-

1,3-Cyclization Reactions: Intramolecular reactions that form the three-membered ring from a linear precursor.

-

Kulinkovich Reaction: A titanium-mediated reaction of esters with Grignard reagents to form cyclopropanols.

-

Horner-Wadsworth-Emmons Reaction: Can be adapted to synthesize vinylcyclopropanes.

A recent advancement involves a visible light-initiated radical chemistry approach that transforms alkenes into cyclopropanes using common chemical ingredients, offering a safer and more efficient alternative to traditional methods that often require explosive reagents.[18]

Experimental Protocols

General Protocol for Simmons-Smith Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

Materials:

-

Alkene substrate

-

Diiodomethane (CH₂I₂)

-

Zinc dust

-

Copper(I) chloride (CuCl)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a solution of copper(I) chloride in glacial acetic acid and stir for 1 hour. Decant the solution and wash the resulting black zinc-copper couple with glacial acetic acid, followed by anhydrous diethyl ether. Dry the couple under vacuum.

-

Reaction Setup: To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add the alkene substrate.

-

Addition of Diiodomethane: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the reaction mixture at room temperature or while gently refluxing. The reaction is often initiated by the addition of a small crystal of iodine if it does not start spontaneously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid residues.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired cyclopropane derivative.

Reductive Amination for the Synthesis of N-Cyclopropylamines

This protocol outlines a common method for synthesizing secondary amines containing a cyclopropyl group.[21]

Materials:

-

Aldehyde or ketone substrate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone substrate and cyclopropylamine in DCM or DCE.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-cyclopropylamine derivative.[21]

Visualizing the Impact of the Cyclopropane Ring

Conformational Restriction

The following diagram illustrates how the incorporation of a cyclopropane ring can lock the conformation of a flexible molecule.

Caption: Conformational locking by a cyclopropane ring.

Metabolic Blocking

This diagram shows how a cyclopropane ring can act as a metabolic shield, preventing enzymatic degradation.

Caption: Cyclopropane as a metabolic shield.

Conclusion

The cyclopropane ring, despite its small size, offers a remarkable array of benefits in medicinal chemistry.[1][2] Its ability to impose conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere makes it an invaluable tool for addressing common challenges in drug design.[4][12] As synthetic methodologies for its incorporation continue to advance, the strategic use of the cyclopropane ring is poised to play an even more significant role in the development of the next generation of therapeutic agents. The continued exploration of this unique structural motif promises to unlock new avenues for creating safer and more effective medicines.[2]

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.

- Literature review of cyclopropylamine-containing compounds in medicinal chemistry. (n.d.). Benchchem.

- New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate.

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers.

- Application of Cyclopropane in Drug Discovery. (n.d.). PharmaBlock.

- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (n.d.). Benchchem.

- The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.

- One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. (2025). ACS Fall 2025.

- The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. (2025). Bohrium.

- Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central.

- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). ResearchGate.

- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). PubMed.

- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.

- Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. (2023). Chemical Science.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (n.d.). Benchchem.

- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. benchchem.com [benchchem.com]

- 11. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 19. scientificupdate.com [scientificupdate.com]

- 20. namiki-s.co.jp [namiki-s.co.jp]

- 21. benchchem.com [benchchem.com]

- 22. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]

- 23. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

Electronic and steric effects of the cyclopropyl group

An In-Depth Technical Guide to the Electronic and Steric Effects of the Cyclopropyl Group in Modern Drug Discovery

Abstract

The cyclopropyl group, a seemingly simple three-membered carbocycle, stands as a uniquely powerful and versatile tool in the arsenal of medicinal chemists. Its profound impact on molecular properties belies its small size, stemming from a highly strained ring system that imparts unusual electronic and steric characteristics. This guide provides an in-depth exploration of these properties for researchers, scientists, and drug development professionals. We will dissect the fundamental bonding models that explain its dual electronic nature—acting as both an inductive electron-withdrawing group and a potent resonance donor. Furthermore, we will examine its steric influence as a rigid, conformationally-locking scaffold and its increasingly important role as a bioisostere for alkenes, alkyl groups, and even phenyl rings. Through a synthesis of theoretical principles, experimental data, and practical case studies, this document illuminates how strategic incorporation of the cyclopropyl moiety can overcome common drug discovery hurdles, such as enhancing metabolic stability, increasing potency, modulating pharmacokinetics, and improving selectivity. We also address critical considerations, including the metabolic liabilities of certain cyclopropyl-containing motifs. This guide serves as a comprehensive resource for leveraging the distinct effects of the cyclopropyl group to rationally design the next generation of therapeutic agents.

The Unique Bonding of the Cyclopropyl Ring: A Foundation for Its Properties

The remarkable characteristics of the cyclopropyl group are a direct consequence of the severe angle strain imposed by its three-membered ring structure. The internal C-C-C bond angles of 60° are a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to inefficient orbital overlap and high ring strain (~27.5 kcal/mol).[1] This strain fundamentally alters the hybridization and geometry of the carbon atoms, which is best described by two complementary models.

Coulson-Moffitt (Bent Bond) Model This model proposes a rehybridization of the carbon orbitals to minimize the angle strain.[2][3] The orbitals forming the C-C bonds within the ring have a higher degree of p-character (approaching sp⁵), causing the region of maximum electron density to lie outside the direct line connecting the nuclei.[2][3] This results in weaker, curved "bent" or "banana" bonds.[4][5] Conversely, the exocyclic C-H bonds have a higher degree of s-character (closer to sp²), making them shorter and stronger than those in typical alkanes.[6][7][8]

Walsh Orbital Model The Walsh model provides a molecular orbital perspective that elegantly explains the cyclopropyl group's π-like properties.[2][9] It considers each CH₂ fragment as contributing an sp² orbital and a p-orbital to the ring's framework. The three in-plane p-orbitals combine to form a set of three molecular orbitals (one bonding, two degenerate anti-bonding), while the three sp² orbitals point towards the ring's center to form another set of three MOs (two bonding, one anti-bonding).[10][11] The highest occupied molecular orbitals (HOMOs) of this system resemble a π-system, allowing the cyclopropyl group to interact with adjacent p-orbitals and unsaturated systems.[9][12]

The Dichotomous Electronic Effects of the Cyclopropyl Group

The unique bonding of the cyclopropyl ring gives rise to a dual electronic nature, allowing it to act as either an electron-withdrawing or electron-donating group depending on the electronic demands of the adjacent atom or system.[13]

As a σ-Acceptor (Inductive Effect)

Due to the increased s-character of the exocyclic carbon orbitals, the cyclopropyl group is more electronegative than other alkyl groups. This results in an inductive electron-withdrawing effect through the sigma bond framework. This property can be leveraged to modulate the pKa of nearby functional groups.[6][7]

As a π-Donor (Resonance/Hyperconjugation Effect)

The most profound electronic feature of the cyclopropyl group is its ability to act as a potent π-electron donor. The high-energy, p-rich C-C bonding orbitals (as described by both models) can effectively overlap with an adjacent, empty p-orbital, providing exceptional stabilization.[2] This effect is most dramatically observed in the stabilization of an adjacent carbocation. The cyclopropylmethyl carbocation is remarkably stable, even more so than the benzyl carbocation, due to this efficient delocalization of positive charge into the ring's framework.[5][14] This stabilization increases additively with the number of cyclopropyl groups attached.[14]

The "Cyclopropyl Effect" on Adjacent Rings

Recent studies have uncovered a fascinating and counterintuitive conformational influence where a spiro-fused cyclopropane ring on a cyclohexane system can cause adjacent bulky substituents to favor the normally less stable axial position. [15][16]This effect, which grows more pronounced with larger substituents like tert-butyl, is attributed to a combination of increased torsional strain and hyperconjugative effects. [15]This provides a novel design element for precisely controlling the three-dimensional arrangement of groups in complex molecules. [16]

Strategic Applications and Considerations in Drug Development

The unique electronic and steric properties of the cyclopropyl group directly translate into tangible benefits for drug candidates. Between 2012 and 2018 alone, 18 new drugs approved by the U.S. FDA contained a cyclopropyl motif. [17] Key Strategic Advantages:

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the higher energy required for hydrogen atom abstraction. [18]This can significantly increase a drug's half-life and reduce potential drug-drug interactions. [18][19]* Increased Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can pre-organize it for optimal binding to its target, leading to higher potency. [6][19]* Improved Pharmacokinetics: Its use as a bioisostere can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing solubility, enhancing brain permeability, and decreasing plasma clearance. [6][7] Cautionary Note: The Cyclopropylamine Moiety While highly valuable, the cyclopropyl group is not without potential liabilities. When attached directly to an amine, the resulting cyclopropylamine moiety can be susceptible to CYP-mediated oxidation. This can lead to ring-opening and the formation of reactive metabolites, which can cause toxicity. [18]A well-known example is the antibiotic trovafloxacin, whose associated hepatotoxicity is linked to the bioactivation of its cyclopropylamine group. [18]Careful evaluation of the metabolic fate of cyclopropylamines is therefore essential during drug development.

Experimental and Computational Protocols for Characterization

Validating the impact of cyclopropyl substitution requires a combination of experimental and computational approaches.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol allows for the direct comparison of the metabolic stability of a parent compound and its cyclopropyl-substituted analog.

Objective: To determine the intrinsic clearance (Clint) of test compounds in human liver microsomes (HLM).

Methodology:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4), an NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and G6P dehydrogenase), and stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer and HLM (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately afterward, add the test compound to a final concentration of 1 µM.

-

Sampling: Incubate the reaction at 37°C with gentle agitation. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the metabolic activity in the aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

Data Interpretation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and intrinsic clearance can be subsequently determined. A longer half-life for the cyclopropyl analog compared to the parent compound indicates improved metabolic stability. [20]

Protocol 2: Spectroscopic Analysis of Conformation

Spectroscopic methods are essential for confirming the structural and conformational consequences of cyclopropyl incorporation.

-

NMR Spectroscopy: 1H NMR spectra of cyclopropyl-containing compounds show characteristic upfield signals for the ring protons. [3]Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, confirming the preferred conformation of the molecule in solution.

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (3000–3100 cm⁻¹) than those of other alkanes, reflecting the increased s-character of these bonds. [3]

Protocol 3: Computational Analysis of Electronic Properties

Computational chemistry provides invaluable insight into the electronic structure that underpins the cyclopropyl group's behavior.

Objective: To quantify and visualize the electronic effects of a cyclopropyl substituent.

Workflow:

-

Structure Optimization: Build the 3D structure of the molecule of interest. Perform a geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Orbital Visualization: Generate and visualize the HOMO and LUMO of the optimized structure to understand the frontier molecular orbitals and identify the contribution of the cyclopropyl group.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structure. This method provides quantitative data on hyperconjugative interactions, such as the stabilization energy (E(2)) from the interaction of the cyclopropyl C-C bonding orbitals with an adjacent acceptor orbital (e.g., a vacant p-orbital or a π* orbital). [21]4. Electrostatic Potential Mapping: Calculate and visualize the molecular electrostatic potential (MEP) map. This will illustrate the electron distribution across the molecule, visually confirming the electron-donating or -withdrawing nature of the cyclopropyl group in its specific molecular context.

Conclusion

The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated design element that offers medicinal chemists a unique combination of steric and electronic properties. Its ability to confer conformational rigidity, enhance metabolic stability, and act as a versatile bioisostere has cemented its status as a privileged scaffold in modern drug discovery. [17]A thorough understanding of its underlying bonding principles, from bent bonds to Walsh orbitals, is crucial for rationally predicting and exploiting its effects on potency, selectivity, and pharmacokinetics. While potential liabilities such as the metabolic activation of cyclopropylamines must be carefully managed, the strategic and informed application of the cyclopropyl group will undoubtedly continue to play a pivotal role in the development of innovative and effective therapeutics.

References

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Trofimov, A., & Gribkov, D. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. Retrieved from [Link]

-

(2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

(n.d.). Cyclopropyl group. Wikipedia. Retrieved from [Link]

-

(2018, May 11). Why is Cyclopropylmethyl Carbocation exceptionally stable? Reddit. Retrieved from [Link]

-

(2022, October 18). Cyclopropyl methyl carbocations. Sarthaks eConnect. Retrieved from [Link]

-

(n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

-

(2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Retrieved from [Link]

-

Berger, D. (n.d.). Walsh Cyclopropane Molecular Orbitals. Bluffton University. Retrieved from [Link]

-

Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Bluffton University. Retrieved from [Link]

-

(2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics, 161(9), 094301. Retrieved from [Link]

-

(2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. AIP Publishing. Retrieved from [Link]

-

Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1425-1445. Retrieved from [Link]

-

(n.d.). Walsh Cyclopropane Molecular Orbitals. Scribd. Retrieved from [Link]

-

(n.d.). Cyclopropylamine. PubChem. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

-

Izzotti, A. F., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Retrieved from [Link]

-

(2025, August 6). Synthesis of Cyclopropane Containing Natural Products. ResearchGate. Retrieved from [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

-

Innovative In Education. (2010, February 4). IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. Retrieved from [Link]

-

Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Retrieved from [Link]

-

(2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Retrieved from [Link]

-

Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 87-99. Retrieved from [Link]

-

(n.d.). Structure and reactivity of the cyclopropane species. Wiley Online Library. Retrieved from [Link]

-

Domainex Synthesis Group. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Retrieved from [Link]

-

Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1979). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(5), 506-511. Retrieved from [Link]

-

Extance, A. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]

-

Bauld, N. L., et al. (1969). Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society, 91(24), 6666-6673. Retrieved from [Link]

-

Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(21), 3745-3749. Retrieved from [Link]

-

Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group. Retrieved from [Link]

-

Allgaier, H., et al. (2022). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 94(7), 781-792. Retrieved from [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. sarthaks.com [sarthaks.com]

- 15. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 16. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 17. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Genesis of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry. Its presence in numerous natural products and blockbuster pharmaceuticals underscores the importance of efficient methods for its construction.[1][2] This technical guide delves into the rich history of cyclopropanation reactions, tracing their evolution from early serendipitous discoveries to the sophisticated catalytic and asymmetric methodologies that are indispensable in today's research and development landscape. We will explore the key breakthroughs, the mechanistic underpinnings of these transformations, and the experimental ingenuity that has propelled this field forward.

The Dawn of Cyclopropane: An Intramolecular Journey

The story of the cyclopropane ring begins not with the addition to a double bond, but with an intramolecular cyclization. In 1881, August Freund, while investigating the reactions of 1,3-dibromopropane, treated it with sodium metal.[1][3] This resulted in the formation of cyclopropane gas, marking the first synthesis of this fundamental carbocycle.[1] The reaction, a variation of the Wurtz coupling, involves the reductive coupling of the two carbon-bromine bonds to form the strained three-membered ring.

The yield of Freund's original procedure was modest. However, in 1887, Gustavson improved upon this method by using zinc instead of sodium, which provided a more efficient synthesis of cyclopropane.[3]

Visualizing the First Cyclopropanation: The Freund-Gustavson Synthesis